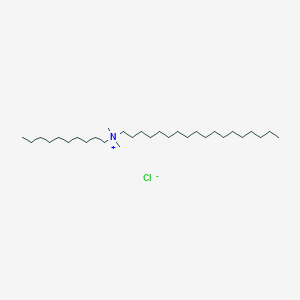
N-Decyl-N,N-dimethyloctadecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is widely used as an antiseptic and disinfectant due to its ability to disrupt intermolecular interactions and dissociate lipid bilayers . This compound is commonly found in various cleaning and disinfecting products, making it an essential chemical in maintaining hygiene and sanitation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Decyl-N,N-dimethyloctadecan-1-aminium chloride is typically synthesized through the quaternization of dimethylamine with a mixture of decyl and octadecyl halides. The reaction is carried out in an organic solvent such as ethanol or isopropanol under reflux conditions. The resulting product is then purified through recrystallization or distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the quaternization reaction is conducted under controlled temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then formulated into various concentrations for different applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Decyl-N,N-dimethyloctadecan-1-aminium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloride ion can be substituted with other anions to form different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or silver nitrate are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Amine derivatives.
Substitution: Various quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
N-Decyl-N,N-dimethyloctadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and microbiology for its disinfectant properties.
Medicine: Utilized in antiseptic formulations for wound care and surgical instruments.
Wirkmechanismus
The primary mechanism of action of N-Decyl-N,N-dimethyloctadecan-1-aminium chloride involves the disruption of lipid bilayers in microbial cell membranes. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets the lipid components of the membrane, causing structural disintegration and loss of membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Decyl-N,N-dimethyl-1-decanaminium chloride
- N-C12-C18 (even numbered)-alkyl-N,N-dimethyl-C12-C18 (even numbered)-alkyl-1-aminium chloride
Uniqueness
N-Decyl-N,N-dimethyloctadecan-1-aminium chloride stands out due to its dual long alkyl chains, which enhance its ability to interact with lipid bilayers, making it a more effective disinfectant compared to other quaternary ammonium compounds. Its broad-spectrum antimicrobial activity and stability in various formulations further contribute to its widespread use .
Eigenschaften
CAS-Nummer |
114656-38-1 |
|---|---|
Molekularformel |
C30H64ClN |
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
decyl-dimethyl-octadecylazanium;chloride |
InChI |
InChI=1S/C30H64N.ClH/c1-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-31(3,4)29-27-25-23-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DDPZWDOTICJAFD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



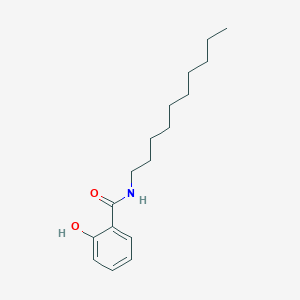

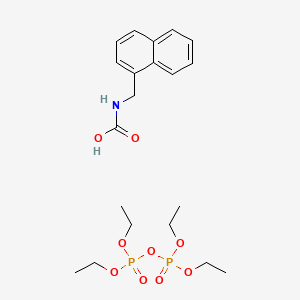
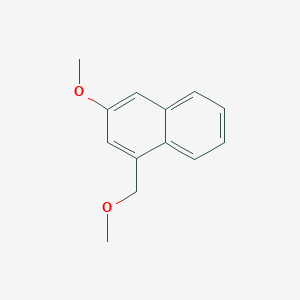
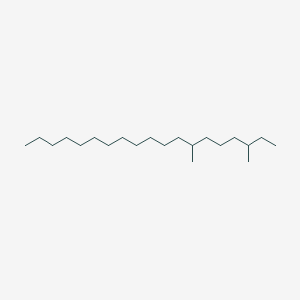

![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)

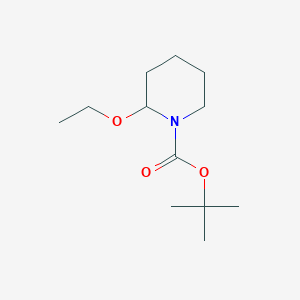
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
